molecular formula C19H15BrN4O2S B2879442 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296324-44-1

7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2879442
CAS RN: 1296324-44-1
M. Wt: 443.32
InChI Key: HWGKBPSMUJBRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C19H15BrN4O2S and its molecular weight is 443.32. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Activities

Compounds structurally related to 7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one have been synthesized and evaluated for their antibacterial and antitumor activities. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles exhibited potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, comparable to the standard drug streptomycin. This suggests potential for development as antibacterial agents (C. Reddy et al., 2013). Additionally, derivatives have shown promising in vitro antiviral and antitumoral activities, indicating their utility in the design of new therapeutic agents (Parameshwara Chary Jilloju et al., 2021).

Antimicrobial and Antifungal Applications

The compound and its analogs have been involved in the synthesis of molecules with significant antimicrobial and antifungal properties. A series of novel compounds demonstrated high activity against bacteria such as Escherichia coli, Klebsiella pneumoniae, and various fungal strains, highlighting the chemical scaffold's potential in developing new antimicrobial agents (C. Reddy et al., 2011).

Phosphodiesterase Type 4 Inhibitors

Research on pyrazolo[1,5-a]-1,3,5-triazines, which share structural features with the target compound, has led to the discovery of new phosphodiesterase type 4 inhibitors. These compounds show high isoenzyme selectivity and potent inhibitory activity, offering a pathway for treating conditions like inflammation and possibly chronic obstructive pulmonary disease (P. Raboisson et al., 2003).

CCR5 Antagonist for HIV Treatment

A practical synthesis method has been developed for an orally active CCR5 antagonist, indicating the utility of such compounds in treating diseases like HIV. The method shows the potential for cost-effective production of drugs targeting the CCR5 receptor, crucial for HIV entry into cells (T. Ikemoto et al., 2005).

properties

IUPAC Name

7-(4-bromophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2S/c1-26-16-4-2-3-13(11-16)12-27-19-22-21-17-18(25)23(9-10-24(17)19)15-7-5-14(20)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGKBPSMUJBRKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.